4-Amino-10lambda~6~-thioxanthene-9,10,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-10lambda~6~-thioxanthene-9,10,10-trione is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their unique structural properties and diverse applications in various fields, including photochemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-10lambda~6~-thioxanthene-9,10,10-trione typically involves multi-step organic reactions. One common method includes the condensation of thioxanthone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-10lambda~6~-thioxanthene-9,10,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of various substituted thioxanthenes.
Wissenschaftliche Forschungsanwendungen
4-Amino-10lambda~6~-thioxanthene-9,10,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic reactions due to its high triplet energy and long triplet lifetime.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its antitumor and antiangiogenic properties.
Industry: Utilized in the production of flame-retardant materials and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-Amino-10lambda~6~-thioxanthene-9,10,10-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: Known for its role in photochemistry and catalysis.
Leptospermone: A β-triketone with herbicidal properties.
Uniqueness
4-Amino-10lambda~6~-thioxanthene-9,10,10-trione stands out due to its unique structural features and versatile applications across different fields. Its ability to participate in a wide range of chemical reactions and its potential in scientific research make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
63094-09-7 |
---|---|
Molekularformel |
C13H9NO3S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
4-amino-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C13H9NO3S/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)18(16,17)13(9)10/h1-7H,14H2 |
InChI-Schlüssel |
UJLDBUQIYXJWJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.